Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

Catalog No.
S13911582
CAS No.
M.F
C17H16BrClO2
M. Wt
367.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Empagliflozin Bromo Impurity/Empagliflozin Impurit...

Product Name

Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

IUPAC Name

3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane

Molecular Formula

C17H16BrClO2

Molecular Weight

367.7 g/mol

InChI

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2

InChI Key

HUNLNKBDQXGMAP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl

Empagliflozin Bromo Impurity, chemically identified as (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, serves a dual mandate in pharmaceutical procurement as both the critical Key Starting Material (KSM) and a mandatory analytical reference standard for the SGLT2 inhibitor Empagliflozin . Featuring a highly specific (S)-configured tetrahydrofuran ring and a precise bromo-chloro halogenation pattern, this compound is the direct aglycone precursor required for the foundational C-glycosylation step in API synthesis . In industrial workflows, its procurement at >99.0% HPLC purity is strictly required to ensure optimal halogen-metal exchange kinetics and to maintain compliance with ICH Q3A/B guidelines regarding process-related impurity tracking [1].

Procurement Fit

Penultimate intermediate impurity reference standard with unambiguous bromo-chloro substitution.
CAS 915095-89-5 identity distinguishes aglycone from glucoside bromo analog; certificate verification essential.
Supports pharmacopeial system suitability and impurity profiling in generic drug substance analysis.

Substituting this specific (S)-bromo intermediate with its (R)-enantiomer (CAS 915095-90-8), iodo-analogs, or generic halogenated ethers results in catastrophic downstream failures in both synthesis and compliance . The (R)-enantiomer directly propagates the wrong stereocenter into the final API, yielding an inactive isomer that fails all pharmacopeial binding affinity and purity requirements . Furthermore, replacing the bromo group with an iodo group (CAS 915095-94-2) disrupts the finely tuned thermodynamics of the low-temperature (-78°C) lithiation process, leading to premature degradation and unfavorable cost-to-yield ratios, while chloro-only analogs completely fail to initiate the necessary Grignard or organolithium coupling with the protected gluconolactone [1].

Substitution Risk

Impurity Identity
Target
Aglycone bromo intermediate with both 5-bromo and 2-chloro groups; CAS 915095-89-5.
Common Substitute
Desbromo analog lacks bromine, shifts retention near API co-elution risk. Glucoside bromo variant incorporates sugar moiety, altering polarity and retention.
Analytical Behaviour
Target
Late-eluting peak (RRT ~1.3–1.5) ensures baseline resolution from API and provides robust system suitability marker.
Common Substitute
Desbromo may co-elute with API. Glucoside bromo elutes in crowded chromatographic region; peak misidentification risk.
Regulatory Context
Target
USP system suitability parameters available. Traceability to pharmacopeial standards supports ANDA documentation.
Common Substitute
Non-pharmacopeial impurity standards require additional method validation and justification, increasing submission risk.

Chromatographic Purity and Impurity Control

As a critical process intermediate, the purity of the bromo-precursor directly dictates final API compliance. Commercial high-grade batches of Empagliflozin Bromo Impurity routinely achieve >99.8% chromatographic purity via HPLC . When utilized as an analytical reference standard, it enables the precise quantification of unreacted precursor in the final drug substance, ensuring that des-bromo and bromo-phenol impurities remain below the stringent 0.05% to 0.1% thresholds mandated by ICH guidelines for commercial API release [1].

Evidence DimensionHPLC Purity and Impurity Thresholds
Target Compound Data>99.8% HPLC purity
Comparator Or BaselineRegulatory baseline (ICH Q3A/B)
Quantified DifferenceEnables quantification of process impurities below the 0.05% regulatory limit
ConditionsHPLC method validation for Empagliflozin API release

Procuring highly pure reference standards is mandatory for validating HPLC methods that prove the API is free from process-related carryover.

Chromatographic Resolution
Cross-study comparable
Bromo Impurity
RRT ~1.3–1.5
Desbromo
RRT ~1.0–1.1
Supports unambiguous peak identification for system suitability.
C18 column; acetonitrile/water gradient; 230 nm detection.

Stereochemical Purity and API Viability

The stereochemical integrity of the tetrahydrofuran ring is paramount for SGLT2 inhibitor efficacy. Procurement of the (S)-enantiomer (CAS 915095-89-5) ensures the correct spatial orientation of the final drug molecule . Utilizing the (R)-enantiomer (CAS 915095-90-8) as a substitute directly yields the R-isomer of Empagliflozin, which lacks the required target binding affinity and results in batch rejection under stringent API purity specifications .

Evidence DimensionChiral API Yield and Binding Viability
Target Compound Data(S)-enantiomer yields active Empagliflozin
Comparator Or Baseline(R)-enantiomer yields inactive R-isomer
Quantified DifferenceAbsolute divergence in pharmacological viability and batch acceptance
ConditionsCommercial scale API stereoselective synthesis

Strict procurement of the >99.5% pure (S)-enantiomer is non-negotiable to prevent the costly synthesis of inactive, non-compliant API batches.

Detection Sensitivity
Head-to-head comparison
LOD 15 ng/mL
LOQ 35 ng/mL
Reported lower detection limits vs. chloro analog; supports trace-level quantification.
HPLC-UV, Spherisorb RP-18; LOQ linear range 35–350 ng/mL.

Halogen-Metal Exchange Efficiency

In the critical C-glycosylation step, the bromo-substituent provides the optimal balance of reactivity and stability. During AlCl3-promoted silane reduction and subsequent lithiation, the bromo-precursor consistently achieves coupling yields of ~70% [1]. In contrast, attempting the synthesis with des-bromo or chloro-only analogs fails to initiate the required organolithium or Grignard formation, while iodo-analogs suffer from higher raw material costs and reduced stability during scale-up .

Evidence DimensionCoupling Yield and Reactivity
Target Compound Data~70% yield in C-glycosylation coupling
Comparator Or BaselineChloro-only analogs (0% coupling) / Iodo-analogs (lower stability/higher cost)
Quantified DifferenceOptimal ~70% yield vs complete reaction failure for non-brominated baselines
ConditionsAlCl3-promoted silane reduction and low-temperature lithiation (-78°C)

The specific bromo-chloro halogenation pattern is the industrially validated standard for maximizing yield and cost-efficiency in commercial Empagliflozin manufacturing.

Supplier Purity Gradients
Direct comparison
Specialist A
≥99% (GC)
General
95% (HPLC)
Procurement context supports reference standard qualification per pharmacopeial requirements.
Full characterization (NMR, HRMS) available from specialist suppliers.
Batch-Level Prevalence
Class-level inference
0.05–0.15% area
Reported consistent occurrence across pilot batches; process marker for metal-halogen exchange step.
Pilot batch HPLC analysis; universal presence reported.
Synthetic Role Specificity
Class-level inference
Bromo Intermediate
Penultimate step marker
Desbromo/Iodo
Not diagnostic for exchange step
Route-specific impurity enables QbD optimization of Br/Mg exchange step.
Primary Boehringer Ingelheim commercial route.
Pharmacopeial Traceability
Supporting evidence
USP system suitability parameters available; resolution >3.0, tailing factor 0.8–1.5.
Supports ANDA documentation with recognized compendial framework.
Traceability against USP/EP standards on request; source review recommended.

Commercial API Manufacturing

Empagliflozin Bromo Impurity is the definitive Key Starting Material (KSM) for the industrial synthesis of Empagliflozin. Its specific bromo-chloro halogenation pattern is strictly required for the low-temperature halogen-metal exchange and subsequent C-glycosylation with protected gluconolactones, directly dictating the ~70% yield of the API core .

Method Validation and Impurity Profiling

As a primary process impurity, this compound is essential for Quality Control (QC) laboratories validating HPLC and LC-MS methods. Procuring high-purity reference standards of this compound allows manufacturers to accurately quantify unreacted precursor carryover, ensuring compliance with ICH Q3A/B thresholds (typically <0.05%) for commercial batch release [1].

Stereoselective Synthesis Optimization

In process chemistry R&D, the compound serves as the baseline substrate for optimizing stereoselective coupling conditions. Its guaranteed (S)-configuration allows researchers to isolate variables related to catalyst efficiency and temperature control without the confounding factor of starting material isomerization .

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA/DMF impurity qualification
Pharmacopeial traceability & batch prevalence data
ICH Q3A reporting threshold verification
Process development QbD
High-sensitivity HPLC quantification
Conversion efficiency monitoring in metal-halogen exchange
QC system suitability testing
Late-elution peak resolution
Orthogonal identity verification (mp 49–51°C)
Forced degradation method validation
Stable aglycone marker
Mass balance & peak purity under ICH Q1A stress conditions

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

366.00222 g/mol

Monoisotopic Mass

366.00222 g/mol

Heavy Atom Count

21

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